1-[4-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethanone
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Overview
Description
1-[4-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethanone is a compound that belongs to the class of benzylpiperazine derivatives. . The presence of the piperazine ring and the brominated aromatic moiety contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-[4-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The brominated intermediate is then reacted with piperazine to form the piperazine ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[4-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[4-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. Additionally, the brominated aromatic moiety may contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
1-[4-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethanone can be compared with other benzylpiperazine derivatives, such as:
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine: Similar in structure but with different substitution patterns on the aromatic ring.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of a bromine atom, leading to different chemical and biological properties.
1-(4-Methoxyphenyl)piperazine: Lacks the bromine atom, which may affect its reactivity and biological activity.
Properties
IUPAC Name |
1-[4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-11(19)18-6-4-17(5-7-18)10-12-8-13(16)15(21-3)9-14(12)20-2/h8-9H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTVCMWWSYXLTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC(=C(C=C2OC)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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